4-(2,4,5-Trifluorophenyl)piperidine
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Overview
Description
4-(2,4,5-Trifluorophenyl)piperidine is an organic compound with the molecular formula C11H12F3N It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trifluorophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trifluorophenyl)piperidine typically involves the reaction of 2,4,5-trifluorobenzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 2,4,5-trifluorobenzaldehyde reacts with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,4,5-Trifluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2,4,5-Trifluorophenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(2,4,5-Trifluorophenyl)piperidine involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The piperidine ring may also play a role in modulating the compound’s overall pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Difluorophenyl)piperidine
- 4-(2,5-Difluorophenyl)piperidine
- 4-(3,4,5-Trifluorophenyl)piperidine
Uniqueness
4-(2,4,5-Trifluorophenyl)piperidine is unique due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl groups at positions 2, 4, and 5 provide distinct electronic and steric effects, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12F3N |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
4-(2,4,5-trifluorophenyl)piperidine |
InChI |
InChI=1S/C11H12F3N/c12-9-6-11(14)10(13)5-8(9)7-1-3-15-4-2-7/h5-7,15H,1-4H2 |
InChI Key |
CZAIQUOIDRZRFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
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